Methyl 2,3-diamino-6-methylbenzoate
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Overview
Description
Methyl 2,3-diamino-6-methylbenzoate is an organic compound with the molecular formula C9H12N2O2. It is a derivative of benzoic acid, featuring two amino groups and a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,3-diamino-6-methylbenzoate can be synthesized through several methods. One common approach involves the nitration of methyl 6-methylbenzoate, followed by reduction of the nitro groups to amino groups. The nitration typically uses a mixture of concentrated nitric and sulfuric acids, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for yield and efficiency, often using continuous flow reactors and advanced catalytic systems to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-diamino-6-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Methyl 2,3-diamino-6-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism by which methyl 2,3-diamino-6-methylbenzoate exerts its effects involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can participate in redox reactions, altering the oxidative state of cellular components .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3-diaminobenzoate: Lacks the methyl group at the 6-position.
Methyl 2,4-diamino-6-methylbenzoate: Has an additional amino group at the 4-position.
Methyl 2,3-diamino-5-methylbenzoate: The methyl group is at the 5-position instead of the 6-position.
Uniqueness
Methyl 2,3-diamino-6-methylbenzoate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
methyl 2,3-diamino-6-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-5-3-4-6(10)8(11)7(5)9(12)13-2/h3-4H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBDZYFGBQLJEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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